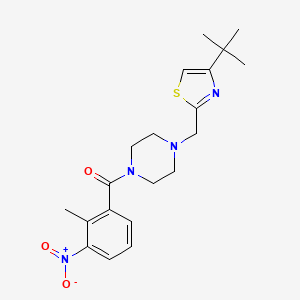
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N4O3S with a molecular weight of approximately 412.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and a nitrophenyl group, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. A study reported that thiazole-based compounds demonstrated IC50 values as low as 2.32 μM against M. tuberculosis H37Ra, indicating potent antitubercular activity .
Anticancer Potential
Thiazole-containing compounds have also been investigated for their anticancer properties. Research has shown that specific thiazole derivatives can induce apoptosis in cancer cells. For example, a related compound with structural similarities exhibited cytotoxic effects with IC50 values below 10 μM against various cancer cell lines, including A-431 and Jurkat cells . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored, with some studies indicating that these compounds can inhibit pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases where thiazoles may provide therapeutic benefits through their modulatory effects on immune responses .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives function as enzyme inhibitors, targeting specific pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between thiazole derivatives and target proteins, enhancing our understanding of their pharmacological profiles .
Case Studies
Several case studies highlight the efficacy of thiazole-based compounds:
- Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Among them, one derivative showed an IC90 value of 7.05 μM, demonstrating significant potential as an antitubercular agent .
- Cytotoxicity Assessment : In vitro studies on human cell lines revealed that certain thiazole derivatives exhibited low toxicity while maintaining high anticancer activity, making them promising candidates for further development .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-15(6-5-7-16(14)24(26)27)19(25)23-10-8-22(9-11-23)12-18-21-17(13-28-18)20(2,3)4/h5-7,13H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXDJPVWDSHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














